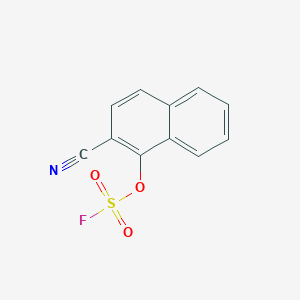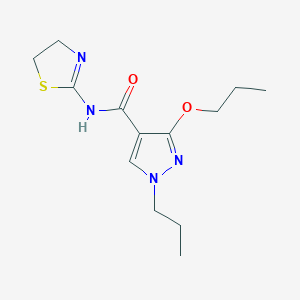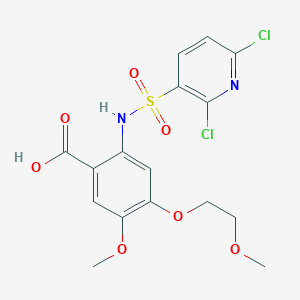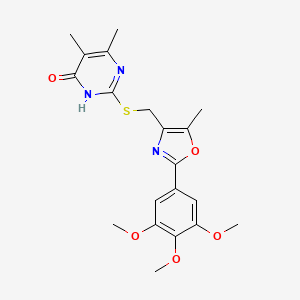
2-Cyano-1-fluorosulfonyloxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-1-fluorosulfonyloxynaphthalene (CFSN) is a synthetic compound that has been widely used in various scientific research applications. It is a highly reactive and versatile compound that can be easily synthesized using different methods.
Scientific Research Applications
2-Cyano-1-fluorosulfonyloxynaphthalene has been extensively used in scientific research for various applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper, iron, and zinc. 2-Cyano-1-fluorosulfonyloxynaphthalene has also been used as a fluorescent probe for the detection of amino acids and peptides. Additionally, 2-Cyano-1-fluorosulfonyloxynaphthalene has been used as a cross-linking agent for the synthesis of polymers and as a precursor for the synthesis of other naphthalene derivatives.
Mechanism of Action
The mechanism of action of 2-Cyano-1-fluorosulfonyloxynaphthalene is not fully understood. However, it is known that 2-Cyano-1-fluorosulfonyloxynaphthalene reacts with metal ions and forms a complex that emits fluorescence. The fluorescence intensity is proportional to the concentration of the metal ion. 2-Cyano-1-fluorosulfonyloxynaphthalene also reacts with amino acids and peptides, leading to the formation of a fluorescent product.
Biochemical and Physiological Effects:
2-Cyano-1-fluorosulfonyloxynaphthalene has no known biochemical or physiological effects. It is a synthetic compound that is not found naturally in the environment or in living organisms.
Advantages and Limitations for Lab Experiments
2-Cyano-1-fluorosulfonyloxynaphthalene has several advantages for lab experiments. It is a highly reactive and versatile compound that can be easily synthesized and purified. It is also a fluorescent probe that can be used for the detection of metal ions, amino acids, and peptides. However, 2-Cyano-1-fluorosulfonyloxynaphthalene has some limitations. It is a synthetic compound that may not accurately represent natural compounds. It also requires careful handling due to its reactivity and toxicity.
Future Directions
There are several future directions for the use of 2-Cyano-1-fluorosulfonyloxynaphthalene in scientific research. One potential application is in the detection of metal ions in biological samples, such as blood and urine. 2-Cyano-1-fluorosulfonyloxynaphthalene can also be used as a fluorescent probe for the detection of proteins and enzymes. Additionally, 2-Cyano-1-fluorosulfonyloxynaphthalene can be used as a cross-linking agent for the synthesis of biomaterials and as a precursor for the synthesis of other fluorescent compounds.
Conclusion:
In conclusion, 2-Cyano-1-fluorosulfonyloxynaphthalene is a synthetic compound that has been widely used in various scientific research applications. It can be easily synthesized using different methods and is a highly reactive and versatile compound. 2-Cyano-1-fluorosulfonyloxynaphthalene has been used as a fluorescent probe for the detection of metal ions, amino acids, and peptides. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 2-Cyano-1-fluorosulfonyloxynaphthalene in scientific research, including the detection of metal ions in biological samples and the synthesis of biomaterials.
Synthesis Methods
2-Cyano-1-fluorosulfonyloxynaphthalene can be synthesized using different methods, including the reaction of 2-naphthol with cyanogen bromide and sulfur tetrafluoride. Another method involves the reaction of 2-naphthol with cyanogen chloride and sulfur tetrafluoride. These methods yield 2-Cyano-1-fluorosulfonyloxynaphthalene in high purity and yield. The synthesized compound can be further purified using column chromatography or recrystallization.
properties
IUPAC Name |
2-cyano-1-fluorosulfonyloxynaphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FNO3S/c12-17(14,15)16-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZQFKAFGOVAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OS(=O)(=O)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-1-fluorosulfonyloxynaphthalene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,4,6-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2941197.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2941198.png)



![8-(4-fluorophenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2941205.png)
![{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid](/img/structure/B2941206.png)
![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2941208.png)
![N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide](/img/structure/B2941211.png)
![2-(allylthio)-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2941212.png)
![N-(5-fluoro-2-methylphenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2941213.png)